2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
The compound 2-(benzylsulfanyl)-5-methyl-7-(4-nitrophenyl)-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a benzylsulfanyl group at position 2, a 4-nitrophenyl substituent at position 7, and a pyridin-3-yl carboxamide moiety at position 4.
Key structural features include:
- Triazolopyrimidine core: A fused heterocyclic system known for diverse bioactivity, including antimicrobial and herbicidal properties .
- 4-Nitrophenyl group: An electron-withdrawing substituent that may enhance reactivity or binding affinity in biological systems.
- Pyridin-3-yl carboxamide: A polar group that could improve solubility or target specificity.
Synthetic routes for analogous triazolopyrimidines often involve cyclocondensation of thiosemicarbazides with β-diketones or esters, as seen in the synthesis of Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-β]pyridine-3-carboxylate () .
Properties
IUPAC Name |
2-benzylsulfanyl-5-methyl-7-(4-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O3S/c1-16-21(23(33)28-19-8-5-13-26-14-19)22(18-9-11-20(12-10-18)32(34)35)31-24(27-16)29-25(30-31)36-15-17-6-3-2-4-7-17/h2-14,22H,15H2,1H3,(H,28,33)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRIRVBYUKQEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common approach is the Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazolopyrimidine derivatives . This method involves the use of mild acidic conditions or neutral ionic liquids to achieve the desired regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and triazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazolopyrimidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities. The following subsections detail the applications of this compound in various fields:
Antimicrobial Activity
Compounds derived from triazoles and pyrimidines have shown promising antimicrobial properties. For instance:
- Mechanism : The presence of the nitrophenyl group may enhance the compound's ability to inhibit bacterial growth by stabilizing reaction intermediates.
- Case Studies : A study demonstrated that derivatives of triazoles exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing effectiveness comparable to standard antibiotics like gentamicin and ciprofloxacin .
Anticancer Potential
The compound has been explored for its anticancer properties:
- Mechanism : Structural features contribute to the inhibition of specific enzymes involved in cancer cell proliferation.
- Case Studies : Research has identified triazole-pyrimidine hybrids that displayed significant activity against various cancer cell lines, indicating the potential for developing new anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented:
- Mechanism : The compound may inhibit pathways involved in inflammation through modulation of cytokine production.
- Case Studies : Triazole derivatives have been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Neuroprotective Properties
Some studies suggest neuroprotective effects:
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins . In cancer research, the compound’s antiproliferative effects are linked to its ability to induce apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s substituents differentiate it from similar triazolopyrimidine derivatives. Below is a comparative analysis:
Key Observations :
- Nitro vs.
- Carboxamide vs. Ester : The pyridin-3-yl carboxamide in the target compound likely enhances hydrogen-bonding capacity compared to the ethyl ester in ’s compound, which could improve target affinity .
Biological Activity
The compound 2-(benzylsulfanyl)-5-methyl-7-(4-nitrophenyl)-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antimalarial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 422.46 g/mol. Its structure features a triazole ring fused with a pyrimidine moiety, which is critical for its biological activity. The presence of functional groups such as the benzylsulfanyl and nitrophenyl enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- A study highlighted that certain triazolopyrimidine derivatives possess high antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- A recent investigation into triazolopyrimidines revealed that several derivatives demonstrated substantial cytotoxicity against cancer cell lines such as HepG2 (human liver carcinoma) .
- The structure-activity relationship (SAR) analysis showed that modifications in the functional groups significantly influenced the anticancer efficacy of these compounds .
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties:
- In a high-throughput screening study targeting Plasmodium falciparum, certain triazolopyrimidine derivatives were found to inhibit parasite growth effectively . The most potent analogues exhibited equipotent activity against multidrug-resistant strains of P. falciparum .
Summary Table of Biological Activities
Case Study 1: Anticancer Screening
In a study evaluating the anticancer activity of synthesized triazolopyrimidines, specific compounds demonstrated up to 41-fold greater toxicity on cancer cells compared to normal cells. This selectivity suggests potential for developing targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of similar triazole compounds showed effective inhibition against both drug-sensitive and drug-resistant bacteria. This highlights the importance of structural diversity in enhancing antimicrobial potency .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing triazolo[1,5-a]pyrimidine derivatives like this compound?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrimidine precursors with triazole derivatives. For example, describes a related compound synthesized via cyclocondensation using substituted benzylsulfanyl groups and aromatic aldehydes under reflux conditions with acetic anhydride and sodium acetate. Key steps include nucleophilic substitution and cyclization, optimized using temperature control and solvent selection (e.g., acetic acid/acetic anhydride mixtures) to improve yields (~68%) . Characterization often employs IR, NMR, and mass spectrometry to confirm functional groups and molecular integrity .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. and highlight the use of SHELXTL software for solving crystal structures, revealing bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking). For instance, displacement ellipsoids at 50% probability levels were used to visualize atomic positions, while packing diagrams (Fig. 2 in ) illustrate molecular arrangements in the lattice. These structural insights inform steric effects and reactivity patterns critical for further derivatization .
Q. What spectroscopic techniques are used to characterize this compound, and how are data contradictions resolved?
- IR Spectroscopy : Identifies functional groups (e.g., C=O, NH, CN) via characteristic absorption bands (e.g., 2,219 cm⁻¹ for nitriles) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions. For example, aromatic protons in appear as doublets (δ 6.56–8.01 ppm), while methyl groups resonate as singlets (δ 2.24–2.37 ppm).
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 386 [M⁺] in ). Contradictions between spectral data and expected structures are addressed by cross-validating with computational methods (e.g., density functional theory (DFT) in ) or repeating synthesis under controlled conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?
DFT calculations analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution to predict sites for electrophilic/nucleophilic attacks. demonstrates how DFT studies on a triazole-pyrimidine hybrid revealed intramolecular hydrogen bonding and charge delocalization, which correlate with experimental reactivity in substitution reactions. Such models guide targeted modifications to enhance bioactivity or stability .
Q. What experimental design strategies are recommended for studying the environmental fate of this compound?
Adopt a tiered approach inspired by ’s INCHEMBIOL project:
- Phase 1 (Lab) : Assess hydrolysis, photolysis, and partitioning coefficients (log P) using OECD guidelines.
- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems under varying pH and temperature.
- Phase 3 (Field) : Monitor residues in abiotic/biotic compartments via LC-MS/MS. Statistical analysis (e.g., ANOVA for split-plot designs in ) ensures robustness, with replicates (n=4) to account for variability .
Q. How can spectral data discrepancies (e.g., unexpected NMR splitting) be systematically investigated?
- Step 1 : Verify purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase).
- Step 2 : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
- Step 3 : Perform 2D NMR (COSY, HSQC) to assign coupling patterns. For example, used ¹H-¹³C HMBC to resolve ambiguities in aromatic proton assignments.
- Step 4 : Compare with computational NMR predictions (e.g., Gaussian 09 with B3LYP/6-311++G(d,p) basis set) .
Q. What strategies optimize the compound’s bioactivity against specific enzyme targets?
- Structure-Activity Relationship (SAR) : Modify substituents on the benzylsulfanyl (e.g., electron-withdrawing groups like nitro in ) to enhance target binding.
- Docking Studies : Use AutoDock Vina to simulate interactions with active sites (e.g., kinases or cytochrome P450 enzymes).
- In Vitro Assays : Test inhibitory activity via fluorescence-based assays (e.g., IC₅₀ determination using recombinant enzymes). highlights trifluoromethyl groups improving metabolic stability, a strategy applicable here .
Methodological Tables
Q. Table 1. Key Spectral Data for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
